Benzo[d]isothiazol-7-ylmethanamine
CAS No.:
Cat. No.: VC20351497
Molecular Formula: C8H8N2S
Molecular Weight: 164.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2S |
|---|---|
| Molecular Weight | 164.23 g/mol |
| IUPAC Name | 1,2-benzothiazol-7-ylmethanamine |
| Standard InChI | InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2 |
| Standard InChI Key | JZMQETCFFFDRLB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)CN)SN=C2 |
Introduction
Chemical Identity and Structural Features
Benzo[d]isothiazol-7-ylmethanamine (CAS: 1493572-84-1) has the molecular formula C₈H₈N₂S and a molecular weight of 164.23 g/mol . Its structure consists of a fused benzene and isothiazole ring system, with a methylamine group (-CH₂NH₂) attached at the 7-position (Figure 1). The isothiazole moiety contains sulfur and nitrogen atoms at positions 1 and 2, respectively, contributing to its electronic and reactive properties.
Key Structural Attributes:
-
Aromatic system: The benzo[d]isothiazole core enables π-π interactions, relevant in drug-receptor binding.
-
Methanamine substituent: The primary amine group enhances solubility and provides a site for functionalization.
Synthesis and Optimization
Primary Synthetic Routes
The synthesis of Benzo[d]isothiazol-7-ylmethanamine typically involves functionalization of preconstructed benzo[d]isothiazole scaffolds. One reported method (19% yield) involves:
-
Reduction of nitro intermediates: 7-Nitro-1,2-benzisothiazole is treated with sodium sulfide in ethanol-water at 60°C .
-
Purification: Column chromatography (silica gel, dichloromethane-methanol) yields the target compound .
Challenges: Low yields due to competing side reactions and stringent purification requirements.
Physicochemical Properties
Applications in Medicinal Chemistry
Antipsychotic Drug intermediates
The benzo[d]isothiazole scaffold is a key fragment in drugs like lurasidone and ziprasidone . The 7-methanamine substituent may serve as a pharmacophore for CNS-targeting molecules.
Future Directions
-
Yield Optimization: Explore photocatalytic or flow-chemistry methods to improve synthesis efficiency .
-
Biological Screening: Evaluate this compound’s efficacy in neurodegenerative and metabolic disease models.
-
Structural Analog Development: Modify the amine group to enhance bioavailability or target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume